Cas no 403836-17-9 (ethyl 2-({(1,3-benzothiazol-2-yl)carbamoylmethyl}sulfanyl)acetate)

Ethyl 2-({(1,3-benzothiazol-2-yl)carbamoylmethyl}sulfanyl)acetate is a synthetic organic compound featuring a benzothiazole core linked to an ester-functionalized thioether moiety. This structure imparts versatility in applications such as pharmaceutical intermediates, agrochemical synthesis, and material science. The benzothiazole group enhances binding affinity in biologically active molecules, while the thioether and ester functionalities offer reactivity for further derivatization. Its balanced lipophilicity and stability make it suitable for use in controlled reaction environments. The compound’s well-defined molecular architecture allows for precise modifications, supporting its utility in heterocyclic chemistry and drug discovery research. Proper handling under standard laboratory conditions is recommended due to its potential sensitivity to hydrolysis.
ethyl 2-({(1,3-benzothiazol-2-yl)carbamoylmethyl}sulfanyl)acetate structure
403836-17-9 structure
Product Name:ethyl 2-({(1,3-benzothiazol-2-yl)carbamoylmethyl}sulfanyl)acetate
CAS No:403836-17-9
MF:C13H14N2O3S2
MW:310.391860485077
CID:5849884
PubChem ID:4577838
Update Time:2025-06-07

ethyl 2-({(1,3-benzothiazol-2-yl)carbamoylmethyl}sulfanyl)acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate
    • Acetic acid, 2-[[2-(2-benzothiazolylamino)-2-oxoethyl]thio]-, ethyl ester
    • AKOS001099488
    • 403836-17-9
    • ethyl 2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylacetate
    • Z91873991
    • F1016-0457
    • ETHYL 2-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETATE
    • SR-01000009966
    • SR-01000009966-1
    • ethyl 2-({(1,3-benzothiazol-2-yl)carbamoylmethyl}sulfanyl)acetate
    • Inchi: 1S/C13H14N2O3S2/c1-2-18-12(17)8-19-7-11(16)15-13-14-9-5-3-4-6-10(9)20-13/h3-6H,2,7-8H2,1H3,(H,14,15,16)
    • InChI Key: LCXMNJFDTGJKFG-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)CSCC(NC1=NC2=CC=CC=C2S1)=O

Computed Properties

  • Exact Mass: 310.04458466g/mol
  • Monoisotopic Mass: 310.04458466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 122Ų

Experimental Properties

  • Density: 1.393±0.06 g/cm3(Predicted)
  • pka: 9.08±0.70(Predicted)

ethyl 2-({(1,3-benzothiazol-2-yl)carbamoylmethyl}sulfanyl)acetate Pricemore >>

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Additional information on ethyl 2-({(1,3-benzothiazol-2-yl)carbamoylmethyl}sulfanyl)acetate

Ethyl 2-({(1,3-Benzothiazol-2-yl)carbamoylmethyl}sulfanyl)acetate (CAS No. 403836-17-9): An Overview of Its Structure, Properties, and Applications

Ethyl 2-({(1,3-benzothiazol-2-yl)carbamoylmethyl}sulfanyl)acetate (CAS No. 403836-17-9) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and chemical reactivity.

The chemical structure of ethyl 2-({(1,3-benzothiazol-2-yl)carbamoylmethyl}sulfanyl)acetate is characterized by a benzothiazole ring linked to an acetate ester via a sulfanyl (thioether) group. The presence of the benzothiazole moiety imparts significant electronic and steric effects, making this compound an interesting candidate for various chemical and biological studies. The ester group at the terminal position adds further complexity and reactivity to the molecule, allowing for a wide range of synthetic transformations and functionalizations.

In terms of physical properties, ethyl 2-({(1,3-benzothiazol-2-yl)carbamoylmethyl}sulfanyl)acetate is typically a solid at room temperature with a well-defined melting point. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane, which facilitates its use in various chemical reactions and analytical techniques. The compound's solubility properties make it suitable for both solution-phase and solid-phase synthesis methods.

Recent research studies have explored the potential applications of ethyl 2-({(1,3-benzothiazol-2-yl)carbamoylmethyl}sulfanyl)acetate in medicinal chemistry. One notable area of interest is its use as an intermediate in the synthesis of pharmaceuticals. The benzothiazole scaffold is a common structural motif found in many drugs due to its ability to interact with various biological targets. For example, compounds derived from this scaffold have shown promising activity against bacterial infections, cancer, and neurodegenerative diseases.

Another important application of ethyl 2-({(1,3-benzothiazol-2-yl)carbamoylmethyl}sulfanyl)acetate is in the field of materials science. The presence of the sulfanyl group and the benzothiazole ring makes this compound an excellent candidate for the development of functional materials with unique optical and electronic properties. Researchers have investigated its use in the synthesis of conjugated polymers and organic semiconductors, which have potential applications in organic electronics and photovoltaic devices.

The synthesis of ethyl 2-({(1,3-benzothiazol-2-yl)carbamoylmethyl}sulfanyl)acetate can be achieved through several routes, depending on the desired purity and yield. One common method involves the reaction of 2-aminothiophenol with ethyl chloroacetate followed by treatment with a carbamoylating agent such as dicyclohexylcarbodiimide (DCC). This multi-step process allows for precise control over the formation of the sulfanyl and ester functionalities, ensuring high purity and yield.

The stability of ethyl 2-({(1,3-benzothiazol-2-yl)carbamoylmethyl}sulfanyl)acetate is another important consideration for its practical applications. Under standard laboratory conditions, the compound is stable to air and moisture but may degrade upon exposure to strong acids or bases. Proper storage conditions, such as maintaining a dry environment and avoiding direct sunlight, are recommended to ensure long-term stability.

In conclusion, ethyl 2-({(1,3-benzothiazol-2-yl)carbamoylmethyl}sulfanyl)acetate (CAS No. 403836-17-9) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and versatile reactivity make it an attractive candidate for further research and development. As new synthetic methods and applications continue to emerge, this compound is likely to play an increasingly important role in advancing our understanding of complex chemical systems and their practical applications.

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